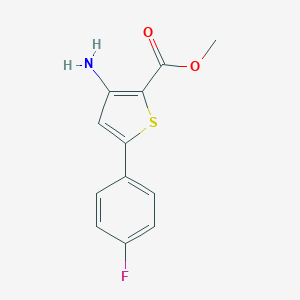

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBRKYVKVWTHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347279 | |

| Record name | methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-08-3 | |

| Record name | methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

CAS Number: 175137-08-3

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis via the Gewald reaction, and explores its potential biological activities and mechanisms of action based on available data for structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS No. 175137-08-3) is a polysubstituted 2-aminothiophene derivative. The thiophene scaffold is a prominent heterocyclic core in numerous biologically active compounds, and the presence of an amino group at the 3-position and a fluorophenyl group at the 5-position suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The fluorophenyl moiety, in particular, can enhance metabolic stability and binding affinity to biological targets. While specific research on this exact compound is limited, its structural similarity to other biologically active thiophenes warrants a thorough investigation of its properties and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 175137-08-3 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₂S | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred from related compounds |

| Purity | Typically >97% (commercially available) | |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. For long-term storage, -20°C is recommended. | [2] |

Synthesis

The most probable and versatile method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction is widely used for the preparation of 2-aminothiophenes.[3][4]

Proposed Synthetic Pathway

The Gewald synthesis for the target compound would involve the reaction of 4'-fluorophenylacetaldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.

Caption: Proposed Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Gewald synthesis of analogous 2-aminothiophene-3-carboxylates.[5]

Materials:

-

4'-Fluorophenylacetaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Methanol (or ethanol)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-fluorophenylacetaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.

-

Addition of Catalyst: To this stirred suspension, slowly add morpholine (0.5 equivalents) at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.

Potential Biological Activity and Mechanism of Action

While there is no specific data on the biological activity of this compound, the broader class of 2-aminothiophene derivatives has been shown to exhibit a range of pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[6]

Structurally Related Compounds and their Activities

-

Anticancer Activity: Thiophene-based compounds have been investigated as potential anticancer agents. For instance, some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1]

-

Antibacterial and Antioxidant Activity: Studies on novel thiophene-2-carboxamide derivatives have demonstrated their potential as antibacterial and antioxidant agents. The presence of an amino group at the 3-position was found to be crucial for these activities.[6]

Postulated Mechanism of Action

Based on the activities of related compounds, a hypothetical workflow for investigating the biological mechanism of this compound can be proposed.

Caption: A workflow for investigating the biological activity of the target compound.

Given the structural features, it is plausible that this compound could interact with various cellular targets, such as protein kinases or tubulin, thereby affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation. Further experimental validation is necessary to confirm these hypotheses.

Conclusion

This compound is a readily synthesizable compound with significant potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its properties and a practical, albeit hypothetical, approach to its synthesis. The exploration of its biological activities, guided by the insights from structurally related compounds, opens promising avenues for future research.

References

- 1. scbt.com [scbt.com]

- 2. 175137-08-3|this compound|BLD Pharm [bldpharm.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the aminothiophene class of heterocyclic molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The thiophene core, a sulfur-containing five-membered aromatic ring, is a versatile scaffold found in numerous pharmaceuticals. The presence of an amino group at the 3-position and a fluorophenyl substituent at the 5-position suggests potential for this molecule to serve as a key intermediate or a pharmacologically active agent itself. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and an exploration of the potential biological relevance of this compound based on related structures.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted and contextualized by examining data from closely related analogs.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₀FNO₂S | - |

| Molecular Weight | 251.28 g/mol | [1] |

| CAS Number | 175137-08-3 | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Predicted XLogP3 | 3.4 | - |

Table 2: Experimental Data of Structurally Similar Compounds

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| Methyl 3-amino-2-thiophenecarboxylate | 22288-78-4 | 62-64 | 100-102 (at 0.1 mmHg) | [2] |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | 85-88 | - | |

| Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | 91076-93-6 | 140-141 | - | A closely related halogenated analog. |

| Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate | 691393-97-2 | - | - | Data for the methoxycarbonyl analog is 190–192 °C[3] |

Note: The data in Table 2 is for comparative purposes and does not represent the experimental values for the title compound.

Experimental Protocols

Proposed Synthesis via Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, a suitable starting material would be a precursor that can introduce the 4-fluorophenyl group.

Reaction Scheme:

Figure 1: Proposed Gewald reaction for synthesis.

Detailed Methodology (Representative Protocol):

-

Reaction Setup: To a stirred solution of 4-fluorophenylacetonitrile (1 equivalent) and methyl glyoxylate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

-

Addition of Base: Slowly add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activities or associated signaling pathways of this compound. However, the aminothiophene scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been reported to exhibit a wide range of biological effects.

Context from Related Compounds:

-

Anticancer Activity: Many thiophene derivatives have been investigated for their potential as anticancer agents. For instance, some thieno[3,2-d]pyrimidine derivatives, which can be synthesized from aminothiophene precursors, have shown inhibitory activity against receptor tyrosine kinases involved in cancer progression.

-

Antibacterial and Antifungal Activity: The thiophene nucleus is present in several compounds with antimicrobial properties. The sulfur atom is thought to play a role in the interaction with microbial enzymes.

-

Enzyme Inhibition: The structural features of the title compound, including the amino and carboxylate groups, and the fluorophenyl moiety, make it a candidate for interaction with various enzyme active sites through hydrogen bonding and hydrophobic interactions.[3]

-

GLP-1R Modulation: Recent studies have shown that certain 2-aminothiophene derivatives can act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.

References

An In-depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and collated data to support further investigation and application of this compound.

Core Molecular Structure and Properties

This compound is a polysubstituted aminothiophene derivative. The core of the molecule is a thiophene ring, an important heterocyclic scaffold in many pharmacologically active compounds. The structure is characterized by a methyl ester at the 2-position, an amine group at the 3-position, and a 4-fluorophenyl substituent at the 5-position.

The presence of the amino group and the ester functionality provides reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The fluorophenyl moiety can influence the compound's lipophilicity and its interaction with biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 175137-08-3 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₂S | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | (Not explicitly found, typically a solid) | N/A |

| Melting Point | (Data not available for this specific compound) | N/A |

Synthesis and Experimental Protocols

The synthesis of 3-aminothiophene-2-carboxylate derivatives is most commonly achieved through the Gewald aminothiophene synthesis.[2][3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]

While a specific protocol for this compound is not explicitly detailed in readily available literature, a general and adaptable procedure for analogous 5-aryl-3-amino-2-carboxylic acid methyl esters has been described. This procedure can be applied using 4'-fluoroacetophenone as the starting ketone.

Adapted Gewald Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of 5-aryl-3-amino-2-carboxylic acid methyl esters.

Reactants:

-

4'-Fluoroacetophenone

-

Methyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (or another suitable base, e.g., triethylamine, diethylamine)

-

Methanol (or Ethanol) as solvent

Procedure:

-

Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add elemental sulfur (1.1 eq).

-

Addition of Base: While stirring the mixture, add morpholine (1.5 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then typically heated to a temperature between 40-50°C and stirred for several hours (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

Caption: Workflow for the Gewald Synthesis of the target compound.

Spectroscopic and Physical Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet for the methyl ester protons (-OCH₃).- Broad singlet for the amine protons (-NH₂).- Multiplets in the aromatic region for the protons of the 4-fluorophenyl group and the single proton on the thiophene ring. |

| ¹³C NMR | - Resonances for the methyl ester carbon, carbons of the thiophene ring, and carbons of the 4-fluorophenyl group. The carbon attached to fluorine will show a characteristic C-F coupling. |

| IR (Infrared) | - N-H stretching vibrations for the primary amine.- C=O stretching for the ester group.- C-F stretching for the fluorophenyl group.- Aromatic C=C and C-H stretching. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) corresponding to the molecular weight (251.28). |

Biological Activity and Potential Applications

While specific biological studies on this compound have not been identified, the broader class of 2-aminothiophene derivatives is well-documented for a wide range of pharmacological activities. These compounds are recognized as important scaffolds in medicinal chemistry.[4]

Potential Areas of Application:

-

Anticancer Agents: Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer.[4][5] They can act through various mechanisms, including kinase inhibition.

-

Antimicrobial Activity: Aminothiophenes have also shown promise as antibacterial and antifungal agents.[6][7]

-

Kinase Inhibitors: The thiophene scaffold is present in several approved kinase inhibitor drugs. The structural features of the target molecule make it a candidate for investigation as an inhibitor of protein kinases involved in cell signaling pathways.[4]

Given the common evaluation of this class of compounds for anticancer properties, a standard experimental workflow for assessing cytotoxicity is provided below.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

-

Cell Plating: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

References

- 1. Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Profile of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data, general experimental protocols derived from analogous compounds, and a standardized workflow for spectroscopic analysis. This guide is intended to assist researchers in the characterization and quality control of this and structurally related compounds.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 175137-08-3[1] |

| Molecular Formula | C₁₂H₁₀FNO₂S[1] |

| Molecular Weight | 251.28 g/mol [1][2] |

| Canonical SMILES | COC(=O)C1=C(N)C=C(S1)C2=CC=C(C=C2)F |

| InChI Key | YIBRKYVKVWTHEM-UHFFFAOYSA-N |

Spectroscopic Data Summary

Mass Spectrometry (MS)

The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule. This data is crucial for the initial identification and confirmation of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 252.04891 |

| [M+Na]⁺ | 274.03085 |

| [M-H]⁻ | 250.03435 |

| [M+NH₄]⁺ | 269.07545 |

| [M+K]⁺ | 290.00479 |

| [M]⁺ | 251.04108 |

| [M]⁻ | 251.04218 |

| Data sourced from PubChem CID 619692[3] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the reviewed literature. For novel batches of this compound, it is recommended to acquire this data following the general protocols outlined in the next section.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS data, based on standard practices for the characterization of similar thiophene derivatives and other organic small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker AVANCE or similar spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is recommended.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte peaks. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : Approximately 200-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

-

Data Processing : The raw data (Free Induction Decay - FID) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or similar, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for solid samples.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

-

Data Analysis : The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-F, aromatic C=C).

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass determination. For routine analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) system can also be used.

-

Sample Preparation : The sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

ESI-HRMS Acquisition :

-

Ionization Mode : Both positive and negative ion modes should be used to observe different adducts.

-

Mass Range : A range of m/z 100-500 is typically sufficient.

-

Data Analysis : The acquired spectrum should be analyzed for the molecular ion peak and common adducts to confirm the molecular weight of the compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

References

Technical Guide: Crystal Structure Analysis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, the specific crystal structure of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate has not been publicly reported. This document therefore provides a comprehensive technical overview based on established methodologies and data from structurally analogous compounds. The experimental protocols, data, and structural analyses presented herein are representative of what would be anticipated for this molecule.

Introduction

This compound is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore found in a variety of biologically active compounds. The determination of the single-crystal X-ray structure of this compound is crucial for a definitive understanding of its three-dimensional molecular conformation, electronic properties, and the intermolecular interactions that govern its solid-state packing. Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

This guide outlines the probable synthetic route, detailed experimental protocols for crystallization and structure determination, and an analysis of the expected crystallographic data and intermolecular interactions, drawing parallels with known structures of similar aminothiophene derivatives.

Experimental Protocols

Synthesis via Gewald Reaction

The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4]

Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4'-fluorobenzaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (e.g., 20 mol%).

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the purified this compound.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[5][6][7] Slow evaporation is a common and effective method.

Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at room temperature or with gentle heating.

-

Filtration: Filter the solution to remove any particulate impurities.

-

Slow Evaporation: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the vial to stand undisturbed for several days to a week. As the solvent evaporates, the solution will become supersaturated, promoting the growth of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[8][9][10]

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The instrument uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

While the specific data for the title compound is unavailable, the following tables present representative crystallographic data from analogous 2-aminothiophene structures.[11][12][13][14]

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[11] | Methyl-3-aminothiophene-2-carboxylate (hypothetical) |

| Empirical Formula | C13H12ClNOS | C12H10FNO2S |

| Formula Weight | 265.75 | 251.28 |

| Temperature (K) | 130(2) | ~100-150 |

| Crystal System | Monoclinic | Expected: Monoclinic or Orthorhombic |

| Space Group | P2₁/c | e.g., P2₁/c, P-1, P2₁2₁2₁ |

| a (Å) | 10.6092(8) | To be determined |

| b (Å) | 10.8355(8) | To be determined |

| c (Å) | 11.1346(9) | To be determined |

| α (°) | 90 | To be determined |

| β (°) | 98.643(6) | To be determined |

| γ (°) | 90 | To be determined |

| Volume (ų) | 1263.9(2) | To be determined |

| Z | 4 | To be determined |

| R-factor (R1) | 0.045 | Expected: < 0.05 |

| wR2 (all data) | 0.121 | Expected: ~0.1-0.15 |

Table 2: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value |

| S-C(thiophene) | ~1.71 - 1.74 Å |

| C-N(amino) | ~1.34 - 1.36 Å |

| C=O(carbonyl) | ~1.21 - 1.23 Å |

| C-O(ester) | ~1.33 - 1.35 Å |

| C-F(fluorophenyl) | ~1.35 - 1.37 Å |

| C-S-C angle | ~92 - 93° |

| O=C-O angle | ~122 - 124° |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for synthesis, crystallization, and analysis.

Expected Intermolecular Interactions

The molecular structure features several functional groups capable of forming intermolecular interactions, which will dictate the crystal packing. Key expected interactions include:

-

N-H···O Hydrogen Bonds: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a strong acceptor. This is a very common and often primary interaction in related structures, leading to the formation of chains or dimers.[11][13]

-

π-π Stacking: The aromatic thiophene and 4-fluorophenyl rings can engage in π-π stacking interactions.

-

C-H···F and C-H···S Interactions: Weaker C-H···F and C-H···S hydrogen bonds may also contribute to the overall stability of the crystal lattice.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. d-nb.info [d-nb.info]

- 4. asianpubs.org [asianpubs.org]

- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. unifr.ch [unifr.ch]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. mdpi.com [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted 3-Aminothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and anti-inflammatory properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Substituted 3-aminothiophenes have emerged as potent antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications on the 3-aminothiophene core play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted 3-aminothiophene derivatives against selected microbial strains.

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |

| 1 | 2-carboxylate, chloro, methoxy, amide functionalities | Escherichia coli | 10-20 | [1] |

| 1 | 2-carboxylate, chloro, methoxy, amide functionalities | Staphylococcus aureus | 10-20 | [1] |

| 2 | 2-carboxylate, chloro, methoxy, amide functionalities | Aspergillus niger | 10-20 | [1] |

| 2 | 2-carboxylate, chloro, methoxy, amide functionalities | Candida albicans | 10-20 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted 3-aminothiophene derivatives using the broth microdilution method.

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the substituted 3-aminothiophene derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial/Fungal Strains: Culture the test microorganisms overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

-

Controls: Include a positive control (a standard antibiotic like Gentamicin or Ampicillin) and a negative control (broth with solvent).

2. Procedure:

-

Serial Dilution: Add 100 µL of sterile broth to all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

-

Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL per well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

3. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

References

The Gewald Synthesis of 2-Aminothiophenes: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, first reported by Karl Gewald in 1961, stands as one of the most efficient and versatile methods for the synthesis of polysubstituted 2-aminothiophenes.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for a wide range of biologically active compounds, including antiproliferative, antiviral, and antifungal agents, as well as materials for dyes and conducting polymers.[2][3][4] This technical guide provides an in-depth exploration of the reaction's core mechanism, supported by recent computational studies, along with representative experimental protocols and quantitative data.

Core Reaction Mechanism

The Gewald reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base.[5][6] While the overall transformation is a one-pot synthesis, the mechanism proceeds through several distinct steps. For decades, the precise mechanism of sulfur incorporation remained poorly understood, but recent comprehensive Density Functional Theory (DFT) studies have provided significant clarification.[2][7][8] The reaction is understood to be under thermodynamic control, where the formation of the stable, aromatic thiophene ring is the ultimate driving force.[2][7]

The elucidated mechanism involves three primary stages:

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[7][9] This step forms a stable α,β-unsaturated nitrile intermediate.[6]

-

Sulfuration and Polysulfide Formation: The α,β-unsaturated nitrile is deprotonated by the base to form a resonance-stabilized anion.[2] This anion acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a polysulfide anion intermediate.[2][7] DFT calculations suggest this is followed by a complex equilibrium of polysulfide intermediates of varying lengths.[2][8]

-

Cyclization and Aromatization: The polysulfide chain is ultimately cleaved to a monosulfide intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile carbon.[2][9] A subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product.[6][9]

Quantitative Data Summary

The yield of the Gewald reaction is highly dependent on the substrates and reaction conditions employed. Modifications such as microwave assistance, the use of ionic liquids, or mechanochemistry have been developed to improve yields and reaction times, particularly for less reactive substrates like aryl ketones.[9][10] The following table summarizes representative yields from various literature reports.

| Carbonyl Compound | Active Nitrile | Base/Catalyst | Conditions | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol, Reflux | 81 | [4] |

| Acetophenone | Ethyl Cyanoacetate | Morpholine | DMF, 50°C | 70 | [10] |

| 4-Methoxyacetophenone | Ethyl Cyanoacetate | Morpholine | Ball Milling, 60°C, 30 min | 65 | [10] |

| Various Aldehydes | Cyanoacetamides | Triethylamine | Ethanol, 60°C | 50-92 | [4] |

| Alkyl/Aryl Ketones | Ethyl Cyanoacetate | Morpholinium Acetate | Morpholine, 80-90°C | 25-70 | [10][11] |

| Various Ketones | Malononitrile | CaO | Ethanol, Reflux, 1-1.5 h | Moderate to Good | [12] |

Experimental Protocols

The versatility of the Gewald reaction is reflected in the variety of established protocols. Below are two distinct, detailed methodologies: a classical solution-phase synthesis and a modern solvent-free mechanochemical approach.

Protocol 1: Classical One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [4]

This protocol describes a widely used solution-phase method.

-

Methodology:

-

A mixture of cyclohexanone (9.81 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) is suspended in ethanol (50 mL).

-

Morpholine (8.71 g, 0.1 mol) is added to the stirred suspension.

-

The mixture is gently warmed, which often initiates a spontaneous exothermic reaction that brings the solvent to a boil. The mixture is then heated under reflux for 1 hour.

-

After the reaction period, the mixture is cooled in an ice bath.

-

The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.

-

Protocol 2: Solvent-Free Mechanochemical Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [10]

This protocol utilizes high-speed ball milling (HSBM) as a green chemistry approach, reducing solvent waste and often reaction times.

-

Methodology:

-

A stainless-steel milling vial is charged with acetophenone (120 mg, 1.0 mmol), ethyl cyanoacetate (113 mg, 1.0 mmol), elemental sulfur (32 mg, 1.0 mmol), and morpholine (9 mg, 0.1 mmol, catalytic amount).

-

Two stainless-steel balls are added to the vial.

-

The vial is subjected to high-speed ball milling at a set frequency (e.g., 30 Hz) for a specified time (e.g., 30-60 minutes). Tandem heating of the milling apparatus (e.g., to 60°C) can significantly increase the reaction rate.

-

After milling, the crude solid product is removed from the vial.

-

The crude product is washed with water to remove any remaining base and inorganic impurities.

-

The final product is isolated and purified by column chromatography on silica gel.

-

This guide provides a foundational understanding of the Gewald synthesis mechanism, empowering researchers to better utilize and innovate upon this cornerstone reaction in heterocyclic chemistry. The continued development of methodologies, such as those employing green chemistry principles, ensures the Gewald reaction will remain a relevant and powerful tool in drug discovery and materials science.[3][13]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Gewald_reaction [chemeurope.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

The Role of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Among its numerous derivatives, Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate serves as a crucial synthetic intermediate and a core structure for the development of novel therapeutic agents. This technical guide explores the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives, focusing on their applications in oncology and neurodegenerative diseases. By examining structure-activity relationships and key signaling pathways, this document provides a comprehensive overview for researchers engaged in drug discovery and development.

Introduction

Thiophene derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The 2-aminothiophene-3-carboxylate substructure, in particular, is a key pharmacophore found in numerous biologically active molecules. This compound combines this active core with a 4-fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide will delve into the synthesis of this core molecule and the therapeutic applications that have emerged from its chemical modifications.

Synthesis of the Core Scaffold

The primary and most efficient method for synthesizing this compound and its analogs is the Gewald reaction . This one-pot multicomponent reaction is a cornerstone in thiophene chemistry.

Experimental Protocol: Gewald Synthesis

A general procedure for the synthesis of methyl 2-aminothiophene-3-carboxylates is as follows:

-

Reaction Setup: To a stirred mixture of an appropriate ketone (e.g., 4'-fluoroacetophenone) (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent such as methanol (30 mL), a basic catalyst is added.

-

Catalyst Addition: A catalyst, typically a secondary amine like morpholine or diethylamine (5 mL), is added dropwise over a period of 30 minutes at a controlled temperature of 35-40 °C.

-

Reaction Progression: The reaction mixture is then stirred at a slightly elevated temperature, for instance, 45 °C, for approximately 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate. The solid is collected by filtration, washed with a cold solvent like ethanol, and then purified by recrystallization from a suitable solvent to yield the desired 2-aminothiophene derivative.[1]

This versatile reaction allows for the introduction of a wide variety of substituents on the thiophene ring, making it a powerful tool for generating chemical libraries for drug screening.

Role in Medicinal Chemistry: Anticancer Activity

While direct biological data for this compound is limited in publicly available literature, its derivatives have shown significant promise as anticancer agents. The core scaffold serves as a template for the development of potent kinase inhibitors and apoptosis inducers.

Kinase Inhibition

Kinases are critical targets in oncology, and the 2-aminothiophene scaffold has been successfully utilized to develop potent inhibitors. Derivatives of the core molecule have been investigated as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).

For instance, fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT.[2] While the exact structure of the most potent compounds in that study differs from the title compound, the underlying 2-aminothiophene core is essential for their activity. The general structure-activity relationship (SAR) suggests that modifications at the 2-amino and 3-carboxylate positions can significantly impact potency and selectivity.

Another study identified a highly potent and selective Polo-like kinase 1 (PLK1) inhibitor based on a substituted 3-aminothiophene-2-carboxylate core.[3] The lead compound in this study, while more complex, demonstrates the potential of this scaffold to generate inhibitors with nanomolar efficacy.[3]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound Class | Target(s) | Cell Line(s) | IC50 Values | Reference(s) |

| Fused Thieno[2,3-d]pyrimidines | VEGFR-2, AKT | HepG2, MCF-7 | 0.075 µM - 6.96 µM | [2] |

| Thiophene Carboxamides | Tubulin Polymerization | Hep3B | 5.46 µM - 12.58 µM | [4] |

| Substituted 2-aminothiophenes | Atypical Protein Kinase C | - | Varies | [5] |

| PLK1 Inhibitor | PLK1 | HepG2 | 11.1 nM | [3] |

Induction of Apoptosis

Several studies have shown that 2-aminothiophene derivatives can induce apoptosis in cancer cells. For example, certain derivatives have been found to cause an accumulation of prostate cancer cells in the G1 phase of the cell cycle, leading to apoptosis.[6] This suggests that the scaffold can be modified to create compounds that interfere with cell cycle progression and trigger programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5x10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Role in Medicinal Chemistry: Neurodegenerative Diseases

The thiophene scaffold is also being explored for its potential in treating neurodegenerative diseases. While specific studies on this compound are not prominent, related structures have shown promise.

Neuroprotective Effects

Some thiophene-containing compounds have demonstrated neuroprotective properties by inhibiting oxidative stress and neuroinflammation, which are key pathological features of diseases like Alzheimer's and Parkinson's. For instance, a benzothiophene derivative, T-817MA, has been shown to protect against MPTP-induced neurotoxicity in mice by blocking lipid peroxidation.[7] This highlights the potential of the broader thiophene class in neuroprotection. The inherent properties of the thiophene ring may contribute to the ability of these compounds to cross the blood-brain barrier.

Structure-Activity Relationship (SAR) Insights

Based on the available data for 2-aminothiophene-3-carboxylate derivatives, several SAR trends can be inferred:

-

The 2-Amino Group: The free amino group at the 2-position is often crucial for biological activity, likely participating in key hydrogen bonding interactions with target proteins.[5]

-

The 3-Carboxylate Group: Modification of the ester at the 3-position can significantly alter activity. Conversion to amides has been shown to yield potent anticancer compounds, suggesting this position is a key vector for optimization.[4]

-

The 5-Phenyl Group: The nature and substitution pattern of the aryl group at the 5-position influence the compound's properties. The 4-fluorophenyl group in the title compound is a favorable substituent for enhancing biological activity and metabolic stability.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in medicinal chemistry. While it primarily serves as a synthetic intermediate, the potent biological activities of its derivatives, particularly in oncology, underscore its importance. Future research should focus on synthesizing and screening a broader library of derivatives based on this core structure to identify novel therapeutic agents. The exploration of this scaffold in the context of neurodegenerative diseases also warrants further investigation. The detailed synthetic protocols and assay methodologies provided in this guide offer a solid foundation for researchers to build upon in their drug discovery efforts.

References

- 1. asianpubs.org [asianpubs.org]

- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of aminothiophene carboxylate derivatives

An In-depth Technical Guide on the Discovery and History of Aminothiophene Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminothiophene carboxylate derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their discovery, intrinsically linked to the advent of the Gewald reaction, has paved the way for significant advancements in drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of these vital heterocyclic compounds.

A Brief History: The Gewald Reaction

The journey of aminothiophene carboxylates began in earnest in 1966 with the pioneering work of German chemist Karl Gewald. He developed a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes from a simple mixture of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] This elegant one-pot synthesis, now famously known as the Gewald reaction, proved to be a robust and versatile method for accessing this important class of compounds. The reaction mechanism, which was elucidated in the subsequent decades, involves an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent cyclization and tautomerization to form the stable aromatic thiophene ring.[1]

Over the years, numerous modifications and improvements to the original Gewald protocol have been reported, including the use of microwave irradiation to enhance reaction rates and yields, and the development of solvent-free and solid-supported methodologies, reflecting the ongoing trend towards greener and more efficient chemical syntheses.[2][3]

Data Presentation: A Comparative Look at Biological Activity

The true value of aminothiophene carboxylate derivatives lies in their diverse biological activities. The following tables summarize key quantitative data, offering a comparative perspective on their potential as therapeutic agents.

Table 1: Anticancer Activity of Aminothiophene Carboxylate Derivatives

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 5 | HepG-2 | 0.59 |

| Compound 6 | HepG-2 | 0.93 |

| Compound 10 | HepG-2 | 3.92 |

| Sorafenib (Reference) | HepG-2 | 2.07 |

| Compound 8d | MCF7 | 17.20 |

| Compound 9c | MCF7 | 13.02 |

| Compound 9d | MCF7 | 16.54 |

| Compound 9c | T-47D | 2.18 |

| Compound 9d | T-47D | 8.09 |

| Compound 10d | T-47D | 4.36 |

| Compound 14d | HCT116, MCF7, PC3, A549 | Potent (IC50 = 191.1 nM for VEGFR-2) |

| SB-44 | Prostate & Cervical Adenocarcinoma | < 35 |

| SB-83 | Prostate & Cervical Adenocarcinoma | < 35 |

| SB-200 | Prostate & Cervical Adenocarcinoma | < 35 |

Note: IC50 values are indicative and can vary based on experimental conditions. Data compiled from multiple sources.[4][5][6][7]

Table 2: Antimicrobial Activity of Aminothiophene Derivatives

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| Thiophene derivative 4F | Salmonella Typhi (XDR) | 3.125 |

| Ciprofloxacin (Reference) | Salmonella Typhi (XDR) | > 3.125 |

| Ceftriaxone (Reference) | Salmonella Typhi (XDR) | > 3.125 |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.[]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of aminothiophene carboxylate derivatives.

Protocol 1: General Procedure for the Gewald Synthesis of Ethyl 2-Aminothiophene-3-carboxylates

Materials:

-

Appropriate ketone (0.05 mol)

-

Ethyl cyanoacetate (0.05 mol)

-

Elemental sulfur (0.05 mol)

-

Methanol (30 mL)

-

Morpholine (5 mL)

-

Ethanol (for washing and recrystallization)

Procedure:

-

In a round-bottom flask, combine the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

-

With stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.

-

Continue stirring the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration and wash it with ethanol.

-

Purify the crude product by recrystallization from ethanol to obtain the desired 2-aminothiophene-3-carboxylate derivative.

This protocol is adapted from a published procedure which reported yields in the range of 70-85%.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aminothiophene carboxylate derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the aminothiophene carboxylate derivatives in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminothiophene carboxylate derivatives and a typical experimental workflow.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information, along with key experimental considerations, for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This compound, a member of the 2-aminothiophene class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its structural analogs.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 175137-08-3 |

| Molecular Formula | C₁₂H₁₀FNO₂S |

| Molecular Weight | 251.28 g/mol |

| Appearance | Solid (Typical) |

| Solubility | Soluble in organic solvents. |

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS) for the compound and structurally similar molecules.

Hazard Identification

Based on data for the target compound and its close analogs, the primary hazards are:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Pictograms and Statements for Structurally Similar Compounds:

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the identified risks, the following precautionary measures and personal protective equipment are mandatory when handling this compound:

| Category | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The synthesis of this compound and related 2-aminothiophenes is most commonly achieved through the Gewald reaction or by direct arylation.

Synthesis via Direct Arylation

A documented method for synthesizing the target compound involves the direct arylation of a pre-existing aminothiophene core.[1]

Reaction Scheme:

Caption: Direct arylation of an aminothiophene with an aryl halide.

Experimental Procedure (Adapted from a similar synthesis[1]):

-

To a reaction vessel, add Methyl 3-amino-4-methylthiophene-2-carboxylate, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃).

-

Add a suitable solvent (e.g., toluene or dioxane).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

General Protocol for Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a versatile one-pot synthesis for 2-aminothiophenes. The general workflow is as follows:

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

General Experimental Procedure:

-

In a round-bottom flask, combine the carbonyl compound (e.g., an appropriate ketone or aldehyde), the α-cyanoester (e.g., methyl cyanoacetate), and elemental sulfur in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of a base (e.g., morpholine or triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Derivatives of 3-aminothiophene-2-carboxylate are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiophene derivatives. These compounds can influence cell signaling pathways and modulate the expression of genes involved in apoptosis, potentially leading to the death of cancer cells.[2] For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4.[3]

Antimicrobial Activity

Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. Studies have shown that various substituted thiophenes exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[4][5][6] The biological activity is often influenced by the nature and position of substituents on the thiophene ring.

Caption: Potential biological activities and mechanisms of action for the compound class.

This technical guide is intended to provide a comprehensive overview for the safe handling and informed use of this compound in a research and development setting. As with any chemical, it is crucial to consult the most up-to-date Safety Data Sheet before use and to perform a thorough risk assessment for any experimental procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (EVT-2977739) | 156274-30-5 [evitachem.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiophene derivatives, a critical scaffold in medicinal chemistry and material science. The methodologies presented herein focus on modern, efficient, and often greener synthetic approaches, including microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry (ball-milling).

Introduction

2-Aminothiophenes are a class of heterocyclic compounds of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] Their versatile structure serves as a key building block in the development of novel therapeutic agents. The most common and efficient method for the one-pot synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3]

Recent advancements in synthetic methodology have focused on improving the efficiency, yield, and environmental footprint of the Gewald reaction.[1] These include the use of microwave irradiation, ultrasonic energy, and solvent-free mechanochemical methods to accelerate reaction rates and, in some cases, eliminate the need for catalysts or solvents.[1][4][5]

Reaction Principle: The Gewald Three-Component Reaction

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur to the α-carbon of the unsaturated nitrile intermediate. Subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.[2][6]

Below is a diagram illustrating the proposed mechanistic pathway of the Gewald reaction.

Caption: Proposed mechanism of the Gewald reaction.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for different one-pot synthetic protocols for 2-aminothiophene derivatives, allowing for easy comparison of their efficiencies.

| Protocol | Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base | Conditions | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF, 50°C, Microwave | 30 min | 95 | [7] |

| 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol, 120°C, Microwave | 46 min | - | [8] | |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol, 70°C, Microwave | 20 min | - | [9] | |

| Ultrasound-Assisted | Various Ketones | Malononitrile | Sodium Polysulfide | Water, 70°C, 40 kHz, 300 W Ultrasound | 0.5 - 1 h | 42-90 | [1][10] |

| Ball-Milling | Ethyl acetoacetate | Malononitrile | None (Solvent-free) | 750 rpm | 30 min | 97 | [11] |

| 2-Butanone | Malononitrile | None (Solvent-free) | 750 rpm | 30 min | - | [11] | |

| L-Proline Catalyzed | Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF, 60°C | - | 84 | [12] |

| Various Substrates | Malononitrile | L-Proline (10 mol%) | DMF, 60°C | - | High | [12] |

Experimental Protocols

The following are detailed experimental protocols for the one-pot synthesis of 2-aminothiophene derivatives using various modern synthetic techniques.

Protocol 1: Microwave-Assisted Gewald Reaction[4][7]

This protocol describes a rapid and efficient method for synthesizing 2-aminothiophene derivatives using microwave irradiation.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-